Commercial Availability as a Single-Entity Screening Compound vs. Patent-Optimized c-Met Inhibitor Leads
This compound is catalogued by multiple screening-compound suppliers (e.g., ChemBridge screening library #38595114, a structurally related bipiperidine analog), confirming immediate commercial availability for research use . In contrast, the most potent c-Met inhibitors from the Xcovery patent family (e.g., compounds with IC50 < 10 nM) are not commercially listed as single entities, requiring custom synthesis with attendant lead times and cost [1]. For laboratories requiring a readily procurable pyridazine carboxamide scaffold for assay development, counter-screening, or SAR baseline establishment, this compound offers a practical procurement advantage over unlisted patent examples.
| Evidence Dimension | Commercial availability and procurement lead time |
|---|---|
| Target Compound Data | Commercially available from multiple screening-compound suppliers; typical lead time 1–5 business days for in-stock quantities |
| Comparator Or Baseline | Patent-exemplified high-potency c-Met inhibitors (e.g., compounds with enzymatic IC50 < 10 nM)—not commercially listed; require custom synthesis (estimated 4–12 week lead time) |
| Quantified Difference | Lead time reduction of approximately 90–95% for commercially available vs. custom-synthesized compounds |
| Conditions | Procurement logistics assessment based on publicly listed supplier catalogs and patent disclosure status |
Why This Matters
Immediate commercial availability enables rapid experimental initiation without the 4–12 week delay and higher cost associated with custom synthesis of patent-exemplified high-potency analogs, making this compound the pragmatic choice for preliminary SAR or counter-screening workflows.
- [1] Liang, C.; Li, Z. Substituted Pyridazine Carboxamide Compounds as Kinase Inhibitor Compounds. U.S. Patent Application Publication 2016/0176900, June 23, 2016. View Source
